
(1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum is a platinum-based coordination compound. It is known for its unique structural properties and potential applications in various fields, including catalysis and material science. The compound consists of a platinum center coordinated to two triphenylphosphine ligands and a 1,10-phenanthroline-5,6-diolato ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with 1,10-phenanthroline-5,6-diol and triphenylphosphine. One common method includes the following steps:
- Dissolution of a platinum precursor, such as platinum(II) chloride, in a suitable solvent like dichloromethane.
- Addition of 1,10-phenanthroline-5,6-diol to the solution, followed by stirring at room temperature.
- Introduction of triphenylphosphine to the reaction mixture, leading to the formation of the desired complex.
- Purification of the product through recrystallization or chromatography techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the platinum center, affecting the compound’s reactivity and properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific catalysts.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while substitution reactions can yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
(1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its therapeutic properties and potential use in drug development.
Industry: It is utilized in material science for the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites in these biomolecules, leading to the inhibition of their function. This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) nitrate: This compound has a similar ligand structure but contains copper instead of platinum.
(1,10-Phenanthroline-5,6-dione-bridged FeCo complexes): These complexes involve a similar phenanthroline ligand but are bridged with iron and cobalt.
Uniqueness: (1,10-Phenanthroline-5,6-diolato)bis(triphenylphosphine)platinum is unique due to its platinum center, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C48H38N2O2P2Pt+2 |
|---|---|
Poids moléculaire |
931.9 g/mol |
Nom IUPAC |
1,10-phenanthroline-5,6-diolate;platinum(2+);triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C12H8N2O2.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-11-7-3-1-5-13-9(7)10-8(12(11)16)4-2-6-14-10;/h2*1-15H;1-6,15-16H;/q;;;+2 |
Clé InChI |
YHUPNOCPXTWWOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C(=C2[O-])[O-])N=C1.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)
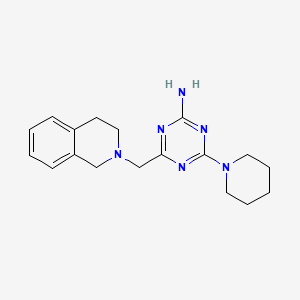

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
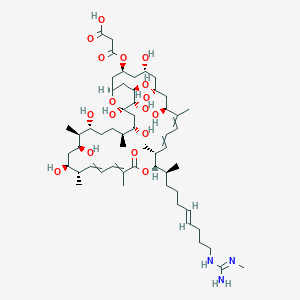
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)

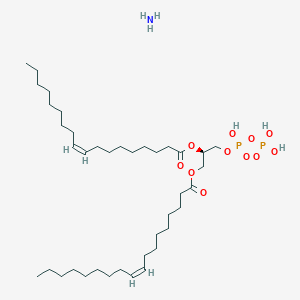
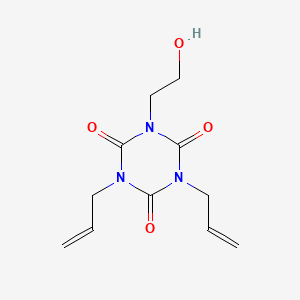
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)

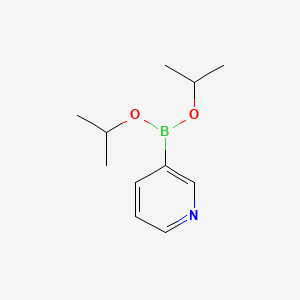
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)
